N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an ethanediamide (oxalamide) bridge to a 3-(4-phenylpiperazin-1-yl)propyl chain. The phenylpiperazine group is associated with modulation of neurotransmitter receptors (e.g., serotonin, dopamine), suggesting possible central nervous system (CNS) activity . The ethanediamide linker may enhance solubility and influence binding affinity to biological targets.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c28-22(23(29)25-18-7-8-20-21(17-18)31-16-15-30-20)24-9-4-10-26-11-13-27(14-12-26)19-5-2-1-3-6-19/h1-3,5-8,17H,4,9-16H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHQTMIFMAMYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multiple steps:
Formation of the Dihydrobenzo Dioxin Moiety: This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dihydrobenzo dioxin ring.
Attachment of the Phenylpiperazine Group: The phenylpiperazine moiety can be introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon center.
Formation of the Oxalamide Linkage: The final step involves the coupling of the dihydrobenzo dioxin and phenylpiperazine intermediates through an oxalamide linkage, typically using oxalyl chloride and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides and amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of simpler amides and amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives (e.g., Compound 5c and 5e)
Structural Similarities : Both the target compound and sulfonamide derivatives (e.g., N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, 5c) share the 2,3-dihydro-1,4-benzodioxin-6-yl group. However, the target compound replaces the sulfonamide (-SO₂NH-) with an ethanediamide (-NH-C(O)-C(O)-NH-) bridge and incorporates a phenylpiperazine moiety .
Pharmacological Differences :
- aureus and P. aeruginosa .
- Lipoxygenase Inhibition : Compounds 5c and 5e exhibited moderate lipoxygenase inhibition (anti-inflammatory activity), comparable to the standard Baicalein . The target compound’s phenylpiperazine group could enhance CNS-related anti-inflammatory effects, though this remains speculative without direct data.
Table 1: Key Differences Between Target Compound and Sulfonamide Derivatives
Antihepatotoxic Flavones (e.g., Compounds 4f and 4g)
Structural Similarities: Flavones like 3',4'(1",4"-dioxino)flavone (4f) contain a 1,4-dioxane ring, structurally analogous to the benzodioxin system in the target compound. Both systems confer metabolic stability and influence bioavailability .
Pharmacological Differences :
- Antihepatotoxic Activity : Compounds 4f and 4g demonstrated significant protection against carbon tetrachloride-induced hepatotoxicity, comparable to silymarin . The target compound’s phenylpiperazine and ethanediamide groups may divert its activity away from liver protection toward CNS or inflammatory targets.
- Structure-Activity Relationship (SAR) : In flavones, a hydroxymethyl group on the dioxane ring enhanced antihepatotoxic activity . For the target compound, the phenylpiperazine’s aryl group and propyl chain length could modulate receptor binding but remain unvalidated in hepatoprotection.
Table 2: Comparison with Antihepatotoxic Flavones
Benzodioxin-Containing Indazole/Benzamide Derivatives
and describe benzodioxin derivatives in complex structures (e.g., EFLEA, ADB-FUBINACA) . These compounds often target cannabinoid or enzymatic pathways, highlighting the benzodioxin group’s versatility. However, the target compound’s ethanediamide and phenylpiperazine groups distinguish it from these analogs, likely directing it toward distinct pharmacological pathways.
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a benzodioxin moiety with a piperazine derivative. Its molecular formula is and it has a molecular weight of approximately 320.41 g/mol. The presence of both hydrophilic and lipophilic components in its structure suggests potential interactions with various biological targets.
Research indicates that this compound may act through multiple mechanisms:
- TRPV1 Antagonism : It has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain and inflammation pathways. Compounds related to this structure have demonstrated competitive antagonism against TRPV1 activation by capsaicin, with reported IC50 values of 24.5 nM for human TRPV1 and 85.6 nM for rat TRPV1 .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, related compounds have shown preferential lethality toward neoplastic cells compared to normal cells, indicating potential as an anti-cancer agent .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| TRPV1 Antagonism | Human TRPV1 | 24.5 | |
| TRPV1 Antagonism | Rat TRPV1 | 85.6 | |
| Cytotoxicity | HL-60 Leukemic Cells | Varies | |
| Cytotoxicity | Various Cancer Cell Lines | Varies |
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of related compounds on HL-60 cells showed significant DNA fragmentation and activation of apoptotic pathways (caspase-3 activation) at specific concentrations . This suggests that the compound may induce apoptosis in cancer cells.
- Pain Modulation Studies : In models assessing pain response, similar TRPV1 antagonists have been shown to reduce hyperalgesia in animal models, indicating potential therapeutic applications in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
